Thalassospiramide A

Catalog No.
S652291
CAS No.
M.F
C48H75N7O13
M. Wt
958.1 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thalassospiramide A

Product Name

Thalassospiramide A

IUPAC Name

(Z)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1,3-dihydroxy-5-[[(2S)-1-[[(3S,6S,9E,11R)-3-[(4-hydroxyphenyl)methyl]-4-methyl-2,5,8-trioxo-6-propan-2-yl-1-oxa-4,7-diazacyclododec-9-en-11-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]dec-3-enamide

Molecular Formula

C48H75N7O13

Molecular Weight

958.1 g/mol

InChI

InChI=1S/C48H75N7O13/c1-9-10-11-12-13-14-15-16-38(60)50-35(26-57)44(63)54-42(29(4)5)46(65)51-34(25-56)37(59)24-40(62)53-41(28(2)3)45(64)49-32-19-22-39(61)52-43(30(6)7)47(66)55(8)36(48(67)68-27-32)23-31-17-20-33(58)21-18-31/h14-15,17-22,28-30,32,34-37,41-43,56-59H,9-13,16,23-27H2,1-8H3,(H,49,64)(H,50,60)(H,51,65)(H,52,61)(H,53,62)(H,54,63)/b15-14-,22-19+/t32-,34+,35+,36+,37+,41+,42+,43+/m1/s1

InChI Key

MGOHJFNPHUCXQI-GXZBMJRDSA-N

Synonyms

thalassospiramide A

Canonical SMILES

CCCCCCC=CCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(CC(=O)NC(C(C)C)C(=O)NC1COC(=O)C(N(C(=O)C(NC(=O)C=C1)C(C)C)C)CC2=CC=C(C=C2)O)O

Isomeric SMILES

CCCCCC/C=C\CC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)[C@H](CC(=O)N[C@@H](C(C)C)C(=O)N[C@H]\1COC(=O)[C@@H](N(C(=O)[C@@H](NC(=O)/C=C1)C(C)C)C)CC2=CC=C(C=C2)O)O

Thalassospiramide A is a cyclic lipopeptide that belongs to a larger family of natural products known as thalassospiramides, which are derived from marine bacteria, specifically from the genera Thalassospira and Tistrella. These compounds are characterized by their unique structural features, including a 12-membered ring containing an α,β-unsaturated carbonyl moiety, which is crucial for their biological activity . Thalassospiramide A has garnered attention due to its immunosuppressive properties and potential therapeutic applications in various medical fields.

Thalassospiramide A exhibits significant reactivity due to its α,β-unsaturated carbonyl moiety. This feature allows it to form covalent bonds with thiol groups in proteins, such as the human calpain 1 protease. The mechanism involves a Michael-type 1,4-addition reaction where the thiol group attacks the double bond of the unsaturated amide, resulting in a stable covalent linkage . This specific interaction is essential for its inhibitory activity against calpain, highlighting the compound's potential as a pharmacological agent.

The biological activity of thalassospiramide A is primarily noted for its immunosuppressive effects. It has been shown to inhibit interleukin-5 production with an IC50 value of approximately 5 µM . Additionally, thalassospiramide A and its analogs have demonstrated neuroprotective effects, making them candidates for therapeutic applications in neurodegenerative diseases . The compound's ability to modulate immune responses and protect neuronal cells underscores its significance in biomedical research.

The synthesis of thalassospiramide A can be approached through various methods, including:

  • Natural Extraction: Isolation from marine bacteria such as Thalassospira sp. through cultivation and extraction techniques.
  • Chemical Synthesis: Total synthesis strategies have been developed that replicate the structural features of thalassospiramide A, allowing for analog creation and structural modifications.
  • Biosynthetic Pathways: Understanding the genetic basis of thalassospiramide production in marine bacteria may lead to biotechnological approaches for large-scale synthesis .

Thalassospiramide A has several potential applications:

  • Pharmaceutical Development: Its immunosuppressive properties make it a candidate for developing drugs aimed at treating autoimmune diseases and transplant rejection.
  • Neuroprotection: Given its neuroprotective effects, it could be explored for therapies targeting neurodegenerative conditions like Alzheimer's disease.
  • Research Tools: As a calpain inhibitor, it can be utilized in research to study protease functions and related pathways in cellular biology .

Interaction studies have revealed that thalassospiramide A specifically binds to the Cys115 residue of calpain via covalent modification. This binding is critical for its inhibitory action and is supported by mass spectrometric techniques and molecular modeling studies. The specificity of this interaction suggests potential avenues for developing selective inhibitors targeting similar proteases .

Thalassospiramide A shares structural and functional characteristics with several other lipopeptides. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Thalassospiramide BSimilar cyclic structure; γ-amino acidsImmunosuppressiveSlightly different potency profile
Syringolin AContains an α,β-unsaturated amideProteasome inhibitionShares binding mechanism with thalassospiramides
Lipopeptide AntibioticsVariable fatty acid chainsAntimicrobialBroader spectrum of activity

Thalassospiramide A is unique due to its specific interaction with calpain and its distinct structural features that differentiate it from other lipopeptides. Its combination of immunosuppressive and neuroprotective properties further enhances its potential as a therapeutic agent .

Thalassospiramide A was first reported in 2007 from the marine α-proteobacterium Thalassospira sp. CNJ-328, isolated from ocean sediment samples. Initial studies identified it as part of a screening effort targeting novel immunosuppressive agents. The compound’s structure was elucidated using a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chemical derivatization, revealing a cyclic lipopeptide backbone with unusual γ-amino acid residues. Early pharmacological evaluations demonstrated its ability to inhibit interleukin-5 production in vitro, with thalassospiramide B—a close analogue—exhibiting an IC₅₀ of 5 μM. Subsequent research expanded its known biological activities to include calpain 1 protease inhibition (IC₅₀ = 3.4–12 nM).

Classification as a Cyclic Lipopeptide

Thalassospiramide A belongs to the cyclodepsipeptide subclass, featuring a 12-membered macrocyclic ring system composed of alternating peptide and ester bonds. Key structural elements include:

Structural FeatureDescription
Macrocyclic core12-membered ring with α,β-unsaturated carbonyl moiety
γ-Amino acids4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) and variants
Lipid side chainVariably saturated fatty acyl group (C10–C14)
Non-proteinogenic residuesN-methyltyrosine, β-hydroxyleucine

The presence of a rigid α,β-unsaturated carbonyl group distinguishes thalassospiramides from classical calpain inhibitors, enabling covalent binding to the protease’s catalytic cysteine residue via Michael addition.

Taxonomic Distribution in Marine Bacteria

Thalassospiramide A production is primarily associated with two marine bacterial genera:

  • Thalassospira

    • T. profundimaris: Source of thalassosamide, a structurally related siderophore
    • T. sp. CNJ-328: Original isolate producing thalassospiramides A and B
    • T. sp. TrichSKD10: Producer of extended analogues (e.g., thalassospiramides C–F)
  • Tistrella

    • T. mobilis KA081020-065: Generates thalassospiramide A alongside didemnin B
    • T. bauzanensis TIO7329: Produces iron-regulated thalassospiramide variants

Genomic analyses reveal that these taxa share conserved biosynthetic gene clusters (BGCs) encoding hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) systems. Notably, Thalassospira strains harbor an additional PKS module enabling incorporation of statine-like residues absent in Tistrella derivatives.

Relationship to Other Thalassospiramide Analogues

The thalassospiramide family comprises over 20 analogues differentiated by:

  • Side chain length: Ranging from C10 (thalassospiramide C, 803.4 Da) to C14 (thalassospiramide F, 1291.7 Da)
  • Amino acid substitutions:
    • Position 1: Serine (A), phenylalanine-derived statine (B), tyrosine (A1)
    • Position 5: Valine (A), isoleucine (D1), leucine (G)
  • Oxidation states: Hydroxylation patterns at C3/C5 in γ-amino acid residues

Table 1. Representative Thalassospiramide Analogues

AnalogueMolecular FormulaKey Structural VariationBiological Activity
AC₄₈H₇₅N₇O₁₃Serine at Position 1Calpain inhibition (IC₅₀ = 12 nM)
BC₅₄H₇₉N₇O₁₃Statine residue at Position 1Immunosuppression (IC₅₀ = 5 μM)
GC₃₅H₅₂N₅O₈2-Amino-1-(1H-indol-3-yl)ethanoneAnti-inflammatory (NO inhibition)

Biosynthetic diversity arises from enzymatic "multitasking"—module skipping, iteration, and substrate channeling in NRPS systems. For instance, the ttc gene cluster in Thalassospira utilizes a dual-function adenylation domain to incorporate both serine and tyrosine residues, explaining structural heterogeneity.

XLogP3

3.1

Wikipedia

Thalassospiramide A

Dates

Last modified: 07-20-2023
Zhang et al. Pass-back chain extension expands multimodular assembly line biosynthesis. Nature Chemical Biology, doi: 10.1038/s41589-019-0385-4, published online 21 October 2019

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